2-(2-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile
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Overview
Description
2-(2-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile is an organic compound that features both a fluorophenyl group and a pyridinyl group attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile typically involves the reaction of 2-fluorobenzyl cyanide with 2-bromopyridine under basic conditions. A common method includes:
Reactants: 2-fluorobenzyl cyanide, 2-bromopyridine
Catalyst: Palladium(0) complex
Base: Potassium carbonate
Solvent: Dimethylformamide (DMF)
Conditions: Heating to 100°C for several hours
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetonitriles.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile
- 2-(2-Bromophenyl)-2-(pyridin-2-yl)acetonitrile
- 2-(2-Methylphenyl)-2-(pyridin-2-yl)acetonitrile
Uniqueness
2-(2-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs.
Biological Activity
2-(2-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile, also known as 2-Phenyl-2-(pyridin-2-yl)acetonitrile, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H10FN2
- Molecular Weight : 220.23 g/mol
- CAS Number : 5005-36-7
The compound acts primarily through inhibition of specific biological pathways. It is known to be a metabolite of SC 15396, which suggests its role in gastric acid secretion regulation. The exact biochemical pathways and targets are still under investigation, but its relationship with SRC-3 (steroid receptor coactivator 3) indicates a potential role in cancer therapy, particularly in breast cancer treatment by inducing apoptosis selectively in cancer cells without harming normal cells .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. The compound has demonstrated moderate to good activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Bacillus subtilis | 4.69 - 22.9 µM |
Staphylococcus aureus | 5.64 - 77.38 µM |
Enterococcus faecalis | 8.33 - 23.15 µM |
Escherichia coli | 2.33 - 156.47 µM |
Pseudomonas aeruginosa | 13.40 - 137.43 µM |
Salmonella typhi | 11.29 - 77.38 µM |
Additionally, antifungal activity has been observed against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM .
Cancer Therapeutics
The compound's role in cancer therapy is particularly promising. As a selective inhibitor of SRC-3, it has shown efficacy in inducing cell death in breast cancer models at low nanomolar concentrations. This selectivity is crucial for minimizing side effects and enhancing therapeutic outcomes.
Case Studies and Research Findings
- SRC-3 Inhibition : A study demonstrated that compounds similar to this compound could inhibit SRC-3-mediated pathways, leading to reduced tumor growth in preclinical models.
- Antimicrobial Efficacy : Research evaluating various pyridine derivatives indicated that modifications to the structure could enhance antimicrobial potency, suggesting that further optimization of this compound could yield more effective agents against resistant bacterial strains .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics with high gastrointestinal absorption and brain permeability, making it a candidate for central nervous system-targeted therapies .
Properties
IUPAC Name |
2-(2-fluorophenyl)-2-pyridin-2-ylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2/c14-12-6-2-1-5-10(12)11(9-15)13-7-3-4-8-16-13/h1-8,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXGMCWXNSTNQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)C2=CC=CC=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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